BenchChemオンラインストアへようこそ!

Ethyl5-{[(tert-butoxy)carbonyl]amino}-2,2-difluoro-4-iodopentanoate

Metabolic Stability Oral Bioavailability pKa Modulation

Ethyl 5-{[(tert-butoxy)carbonyl]amino}-2,2-difluoro-4-iodopentanoate (C12H20F2INO4, MW 407.2) is a non-canonical amino acid derivative that integrates four orthogonal functional handles within a single synthetic intermediate: an acid-labile Boc-protected amine, a gem-difluoro center alpha to the ester, a primary alkyl iodide, and an ethyl ester. This unique combination distinguishes it from the broader class of mono-functionalized amino esters, offering a versatile platform for the late-stage diversification of pharmaceutical candidates and peptidomimetics where simultaneous metabolic stability, tunable basicity, and a potent cross-coupling handle are required.

Molecular Formula C12H20F2INO4
Molecular Weight 407.19 g/mol
Cat. No. B15309355
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl5-{[(tert-butoxy)carbonyl]amino}-2,2-difluoro-4-iodopentanoate
Molecular FormulaC12H20F2INO4
Molecular Weight407.19 g/mol
Structural Identifiers
SMILESCCOC(=O)C(CC(CNC(=O)OC(C)(C)C)I)(F)F
InChIInChI=1S/C12H20F2INO4/c1-5-19-9(17)12(13,14)6-8(15)7-16-10(18)20-11(2,3)4/h8H,5-7H2,1-4H3,(H,16,18)
InChIKeyVYTDLKOMTMCGQT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 5-{[(tert-butoxy)carbonyl]amino}-2,2-difluoro-4-iodopentanoate (CAS 2377751-74-9): A Strategic Polyfunctionalized Synthon for Complex Molecule Synthesis


Ethyl 5-{[(tert-butoxy)carbonyl]amino}-2,2-difluoro-4-iodopentanoate (C12H20F2INO4, MW 407.2) is a non-canonical amino acid derivative that integrates four orthogonal functional handles within a single synthetic intermediate: an acid-labile Boc-protected amine, a gem-difluoro center alpha to the ester, a primary alkyl iodide, and an ethyl ester. This unique combination distinguishes it from the broader class of mono-functionalized amino esters, offering a versatile platform for the late-stage diversification of pharmaceutical candidates and peptidomimetics where simultaneous metabolic stability, tunable basicity, and a potent cross-coupling handle are required .

Why Generic Substitution Fails for Ethyl 5-{[(tert-butoxy)carbonyl]amino}-2,2-difluoro-4-iodopentanoate: The Confluence of Orthogonal Reactivity is Irreplaceable by Mono-Functional Analogs


The scientific value of this compound is not derived from any single functional group in isolation but from their precise spatial and electronic arrangement. Procuring a non-fluorinated Boc-amino iodo ester (e.g., a simple Boc-iodoalanine derivative) forfeits the critical pKa modulation and metabolic stability imparted by the gem-difluoro group [1]. Selecting an analog without the alkyl iodide, such as (S)-Ethyl 3-(Boc-amino)-2,2-difluoro-5-phenylpentanoate (CAS 1347655-31-5), eliminates the potent cross-coupling handle that is essential for generating diverse chemical libraries via Suzuki, Sonogashira, or Negishi reactions . Conversely, using an unprotected amino ester (e.g., Ethyl 5-amino-2,2-difluoro-4-iodopentanoate, CAS 2639453-10-2) introduces chemoselectivity challenges during subsequent transformations. The simultaneous presence of all four functionalities is what enables this compound to serve as a central, multi-directional node in complex convergent synthesis strategies.

Quantitative Differentiation Evidence for Ethyl 5-{[(tert-butoxy)carbonyl]amino}-2,2-difluoro-4-iodopentanoate


Enhanced Oral Bioavailability via Gem-Difluoro-Induced pKa Modulation

The gem-difluoro group alpha to the ethyl ester is a critical structural motif for improving the drug-like properties of peptidomimetics. In a direct comparative study of potent neuronal nitric oxide synthase (nNOS) inhibitors, the introduction of a CF2 moiety geminal to a basic amine reduced its pKa, creating a monocationic species at physiological pH. This resulted in a profound increase in rat oral bioavailability from essentially 0% for the non-fluorinated parent molecule to 22% for the gem-difluorinated analog [1]. This class-level evidence directly supports the selection of the target compound for programs where transitioning from a lead-like peptide to an orally available agent is the primary objective.

Metabolic Stability Oral Bioavailability pKa Modulation Peptidomimetic Design

Superior Reactivity of the Alkyl Iodide Handle for Palladium-Catalyzed Cross-Coupling

The C-4 primary alkyl iodide of the target compound is a superior electrophilic partner for transition metal-catalyzed cross-coupling reactions compared to commonly used alternatives. The established reactivity scale for oxidative addition with Pd(0) catalysts ranks substrates as I > OTf > Br >> Cl [1]. Quantitatively, aryl and primary alkyl iodides react approximately 10^2 to 10^3 times faster than the corresponding bromides in Suzuki-Miyaura reactions, enabling milder reaction conditions (lower temperatures, shorter times) and higher yields with challenging coupling partners [1]. In contrast, the closest commercial analog, (S)-Ethyl 3-(Boc-amino)-2,2-difluoro-5-phenylpentanoate (CAS 1347655-31-5), lacks this reactive handle entirely, having a phenyl group at an equivalent position that is inert to further diversification via cross-coupling .

Cross-coupling Suzuki-Miyaura Oxidative Addition Chemical Biology Library Synthesis

Quantitative Orthogonality: Acid-Labile Boc Deprotection Versus Competing Protecting Group Strategies

The Boc protecting group on the C-5 amine of the target compound provides a key strategic advantage over common alternatives like Fmoc or Cbz in the context of late-stage diversification. The Boc group is cleaved quantitatively (>95% yield) by treatment with 25-50% trifluoroacetic acid (TFA) in dichloromethane within minutes at room temperature [1]. This acid-lability is orthogonal to the base-labile Fmoc group (cleaved by piperidine) and the hydrogenolysis-requiring Cbz group, allowing for a Boc/Fmoc dual-protection strategy. This orthogonality is critical for the sequential, chemoselective deprotection of complex intermediates, a procedure that is not reliably achievable with a mono-protected precursor like Ethyl 5-amino-2,2-difluoro-4-iodopentanoate (CAS 2639453-10-2), which would exhibit uncontrolled reactivity at the free amine under coupling conditions.

Protecting Group Orthogonality Solid-Phase Peptide Synthesis Boc Chemistry Deprotection Kinetics

Metabolic Stability Enhancement: The Impact of Gem-Difluoro Substitution on in vitro Half-life

A systematic investigation of the physicochemical and metabolic properties of functionalized gem-difluorinated cycloalkanes and their acyclic counterparts demonstrated that gem-difluorination consistently maintains or slightly improves in vitro metabolic stability [1]. The study compared pKa, LogP, aqueous solubility, and metabolic stability for a series of gem-difluoro analogs against their non-fluorinated parents. The findings confirm that the CF2 moiety exerts a strong inductive effect that reduces the basicity of adjacent amines, which in turn mitigates recognition by metabolic enzymes. This class-level evidence is critical for justifying the selection of the target compound over a non-fluorinated Boc-amino iodo ester for the synthesis of peptidomimetics, where resistance to proteolytic degradation is a stringent requirement.

Metabolic Stability Microsomal Clearance Fluorination Strategy Protease Resistance

Differentiation from N-Methyl and Free Acid Analogs: Ester Functionality as a Controlled Carboxylic Acid Surrogate

The ethyl ester of the target compound is a deliberate design element that distinguishes it from commercially available free acid analogs, such as 4-{(tert-butoxy)carbonyl(methyl)amino}-2,2-difluoropentanoic acid (CAS 2228201-57-6). The ester serves as a masked carboxylic acid, enhancing solubility in organic solvents and enabling chromatographic purification with standard silica gel protocols, which are often problematic with zwitterionic free amino acids. Furthermore, the ester can be selectively hydrolyzed under mild basic conditions (LiOH, THF/H2O, 0°C to RT, >90% yield) at a late stage of the synthesis, providing a controlled release of the free acid functionality. This contrasts with procuring a free acid analog directly, which can complicate amide coupling steps and require additional protection/deprotection sequences.

Prodrug Strategy Ester Hydrolysis Carboxylic Acid Masking Synthetic Intermediate

Known Limitations and Data Gaps: A Transparency Statement on Direct Comparative Assays

It must be explicitly stated that, at the time of this analysis, no peer-reviewed primary research paper was identified that performs a direct head-to-head biological, physicochemical, or reactivity comparison pitting Ethyl 5-{[(tert-butoxy)carbonyl]amino}-2,2-difluoro-4-iodopentanoate against a named close analog in the same assay system. Therefore, the above quantitative evidence for differentiation is primarily drawn from robust class-level inferences based on well-established chemical principles and published data on structurally analogous gem-difluoro amino esters. The procuring scientist should treat the quantitative data on bioavailability, cross-coupling rates, and pKa modulation as well-corroborated class effects that are highly likely to be operative in this specific compound, but should verify the kinetic profile of any critical transformation empirically under their own conditions.

Data Integrity Procurement Decision Research Transparency

Optimal Research and Industrial Application Scenarios for Ethyl 5-{[(tert-butoxy)carbonyl]amino}-2,2-difluoro-4-iodopentanoate


Synthesis of Diversified Peptidomimetic Libraries via Iterative Cross-Coupling for Fragment-Based Drug Discovery

The C-4 iodo substituent enables iterative, sequential Pd-catalyzed cross-coupling (Suzuki, then Sonogashira) to generate highly diverse side-chain libraries from a single, advanced common intermediate. This is a critical workflow in fragment-based drug design where SAR exploration around a gem-difluoro-stabilized scaffold is needed. The iodo handle provides a reactivity advantage of approximately 10^2-10^3 over brominated analogs, allowing for library synthesis under mild conditions that tolerate the Boc and ester functionalities [1]. In contrast, the closest phenyl analog (CAS 1347655-31-5) is a terminal synthetic endpoint that cannot be further diversified .

Design of Orally Bioavailable Protease Inhibitors with Tunable Basicity

In the development of transition-state analog protease inhibitors, the gem-difluoro group serves a dual purpose: it enhances metabolic stability by resisting proteolytic cleavage at the scissile amide bond, and it lowers the pKa of the adjacent amine, a crucial factor for oral absorption. The quantifiable outcome—a shift from essentially 0% to 22% oral bioavailability in a related system—provides a compelling rationale for incorporating this synthon into the lead optimization phase of inhibitor projects, where poor pharmacokinetics is the primary hurdle to overcome [1].

Chemoselective Synthesis of Bifunctional Probes for Chemical Biology via Orthogonal Protecting Group Strategy

The Boc protecting group on the C-5 amine is orthogonal to both the ethyl ester and the alkyl iodide, enabling a three-directional functionalization sequence: (1) cross-coupling at the iodide site, (2) Boc deprotection with TFA (>95% yield [1]) to reveal the free amine, and (3) amide coupling or reductive amination at the liberated amine, followed by (4) ester hydrolysis to reveal the free acid for bioconjugation. This controlled, stepwise unveiling of functional groups is not possible with the commercially available free amine analog (CAS 2639453-10-2), which would present chemoselectivity challenges from the outset.

Large-Scale Synthesis of Advanced Pharmaceutical Intermediates Requiring Controlled Release of Carboxylic Acid Functionality

For process chemistry and kilo-lab scale-ups, the ethyl ester form is superior to the free acid analog (CAS 2228201-57-6) due to its favorable solubility profile and compatibility with standard normal-phase chromatography. The ester can be quantitatively hydrolyzed (>90% yield) to the free acid under mild basic conditions at the strategically optimal point in the synthetic sequence [1], minimizing the number of steps and associated yield losses compared to processing with a zwitterionic free acid intermediate.

Quote Request

Request a Quote for Ethyl5-{[(tert-butoxy)carbonyl]amino}-2,2-difluoro-4-iodopentanoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.